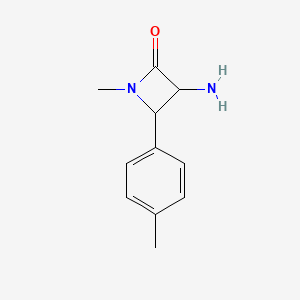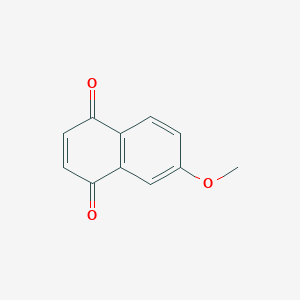
6-Methoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthoxynaphtalène-1,4-dione est un composé organique de formule moléculaire C11H8O4. Il s'agit d'un dérivé de la naphtoquinone, caractérisé par la présence d'un groupe méthoxy en position 6 et d'une structure quinonique en positions 1,4.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 6-Méthoxynaphtalène-1,4-dione peut être réalisée par plusieurs méthodes. Une méthode efficace implique la réaction de condensation à trois composants d'aldéhydes aromatiques, d'amines aromatiques et de 2-hydroxynaphtalène-1,4-dione en présence d'oxyde de cuivre (II) nano comme catalyseur dans des conditions douces, ambiantes et sans solvant . Cette méthode est avantageuse en raison de sa simplicité, de ses rendements élevés et de sa nature respectueuse de l'environnement.
Méthodes de Production Industrielle : La production industrielle de la 6-Méthoxynaphtalène-1,4-dione implique généralement une synthèse à grande échelle utilisant des procédés catalytiques similaires. L'utilisation d'oxyde de cuivre (II) nano comme catalyseur est privilégiée en raison de sa forte activité catalytique et de sa réutilisabilité, ce qui rend le processus rentable et durable.
Analyse Des Réactions Chimiques
Types de Réactions : La 6-Méthoxynaphtalène-1,4-dione subit diverses réactions chimiques, notamment :
Oxydation : La structure quinonique permet une oxydation facile, formant différents dérivés oxydés.
Réduction : Elle peut être réduite pour former des dérivés d'hydroquinone.
Substitution : Le groupe méthoxy peut participer à des réactions de substitution nucléophile.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux Produits Formés :
Oxydation : Formation de dérivés de naphtoquinone plus oxydés.
Réduction : Formation de dérivés d'hydroquinone.
Substitution : Formation de dérivés de naphtoquinone substitués avec divers groupes fonctionnels.
4. Applications de la Recherche Scientifique
La 6-Méthoxynaphtalène-1,4-dione a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des infections bactériennes et du cancer.
Industrie : Utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'Action
Le mécanisme d'action de la 6-Méthoxynaphtalène-1,4-dione implique son interaction avec diverses cibles et voies moléculaires :
Activité Antimicrobienne : Elle inhibe la croissance bactérienne en ciblant les enzymes bactériennes et en perturbant les processus cellulaires.
Activité Anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène et en activant les voies apoptotiques.
Applications De Recherche Scientifique
6-Methoxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
La 6-Méthoxynaphtalène-1,4-dione peut être comparée à d'autres dérivés de la naphtoquinone :
2-Hydroxy-6-méthoxynaphtalène-1,4-dione : Structure similaire, mais avec un groupe hydroxyle supplémentaire, conduisant à une réactivité et des applications différentes.
5,8-Dihydroxy-1,4-naphtoquinone (Naphtazine) : Contient des groupes hydroxyle aux positions 5 et 8, connue pour ses propriétés antioxydantes.
Échinochrome : Un dérivé de naphtoquinone naturel avec plusieurs groupes hydroxyle, utilisé en applications médicales pour ses effets cardioprotecteurs.
Propriétés
Numéro CAS |
29263-68-1 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-14-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 |
Clé InChI |
BIKKFRNAWPZBQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



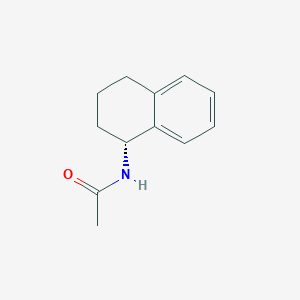
![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)



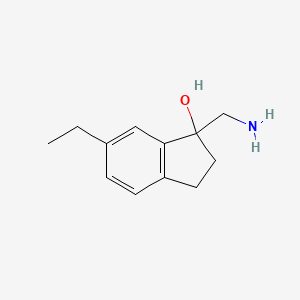

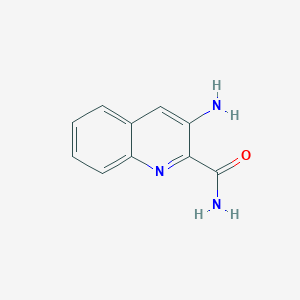
![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)

